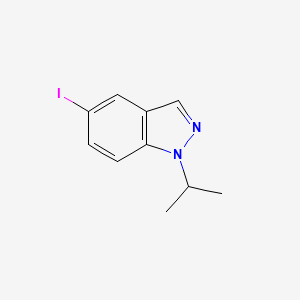

5-iodo-1-isopropyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11IN2 |

|---|---|

Molecular Weight |

286.11 g/mol |

IUPAC Name |

5-iodo-1-propan-2-ylindazole |

InChI |

InChI=1S/C10H11IN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,1-2H3 |

InChI Key |

IWCSENSIHKKUIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)I)C=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-1H-indazole: A Key Building Block in Medicinal Chemistry

Abstract: While the specific compound 5-iodo-1-isopropyl-1H-indazole is not extensively documented in publicly available scientific literature, this guide focuses on its foundational precursor, 5-iodo-1H-indazole. This technical whitepaper provides a comprehensive overview of 5-iodo-1H-indazole, a critical heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known for its wide range of biological activities, and the introduction of an iodine atom at the C5 position offers a versatile handle for further chemical modifications.[1][2] This document details the chemical identifiers, physicochemical properties, a robust synthesis protocol, safety and handling procedures, and the significant applications of this compound, particularly its role as a reactant in the development of novel protein kinase inhibitors.[3]

Core Chemical Identity: 5-Iodo-1H-indazole

Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The following table summarizes the key chemical identifiers for 5-iodo-1H-indazole.

| Identifier | Value | Source |

| CAS Number | 55919-82-9 | [3][4][5] |

| IUPAC Name | 5-iodo-1H-indazole | [4] |

| Molecular Formula | C₇H₅IN₂ | [4][5] |

| Molecular Weight | 244.03 g/mol | [4][5] |

| InChI Key | CGCHCLICSHIAAM-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | C1=CC2=C(C=C1I)C=NN2 | [4] |

| Synonyms | 5-iodo-1H-indazole | [6] |

Physicochemical and Safety Data

Understanding the physical properties and hazard profile of 5-iodo-1H-indazole is essential for its proper handling, storage, and use in experimental design.

| Property | Value | Source |

| Physical Form | Yellow to brown crystalline solid/powder | [6][7] |

| Melting Point | 151-156 °C | [4][7] |

| Purity | ≥94-98% (by HPLC) | [4][6][7] |

| Storage Conditions | Store at room temperature in a dry, dark, and well-ventilated area. Keep container tightly sealed. | [6] |

| Signal Word | Warning | [4][6] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][6][8] |

| Precautionary Codes | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [8] |

Synthesis Protocol: Sandmeyer-type Iodination of 5-Aminoindazole

The most common and reliable method for the preparation of 5-iodo-1H-indazole is via a Sandmeyer-type reaction, starting from the readily available 5-amino-1H-indazole. This process involves the diazotization of the primary amine followed by displacement with an iodide salt.

Rationale of the Synthesis

The choice of a Sandmeyer reaction is based on its high efficiency and predictability for converting aromatic amines into aryl halides. The process begins with the formation of a diazonium salt from 5-amino-1H-indazole under acidic conditions with sodium nitrite. This intermediate is highly reactive and susceptible to nucleophilic substitution. The subsequent introduction of potassium iodide provides the iodide nucleophile (I⁻), which displaces the dinitrogen gas (N₂), a thermodynamically favorable leaving group, resulting in the formation of the stable C-I bond at the 5-position of the indazole ring.

Detailed Experimental Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis of 5-Iodo-1H-indazole.

Step-by-Step Methodology[3][10]

-

Diazotization: Suspend 1H-indazol-5-amine (1 equivalent) in a mixture of water and concentrated hydrochloric acid in a reaction vessel. Cool the mixture to 0°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the internal temperature does not exceed 5°C. Stir the resulting solution for an additional 15-30 minutes at 0°C.

-

Iodination: In a separate flask, dissolve potassium iodide (3-4 equivalents) in water. To this solution, add the previously prepared diazonium salt solution slowly and dropwise.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or gently heat to drive the reaction to completion.[9]

-

Work-up: Extract the reaction mixture with ethyl acetate. Combine the organic layers and wash sequentially with a 10% w/v sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.[3][9]

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product can be further purified by flash column chromatography or recrystallization to yield a brown solid.[3][9]

Applications in Drug Discovery

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][10] It can act as a bioisostere for other aromatic systems like indoles or phenols and contains both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) functionalities.[10]

Role as a Key Intermediate for Kinase Inhibitors

5-Iodo-1H-indazole is particularly valuable as a reactant for creating more complex molecules, especially in the development of protein kinase inhibitors.[3] The iodine atom at the C5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions allow for the precise and efficient introduction of various substituents, enabling the exploration of the chemical space around the indazole core to optimize binding affinity and selectivity for a target kinase.

The diagram below outlines the logical flow from the 5-iodo-1H-indazole intermediate to a potential kinase inhibitor through a Suzuki cross-coupling reaction, a common strategy in drug development.

Caption: Drug discovery workflow using 5-Iodo-1H-indazole.

Broader Significance of the Indazole Scaffold

Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][11] For instance, the indazole scaffold is a core component of several approved drugs, such as Axitinib (a kinase inhibitor) and Granisetron (a serotonin 5-HT3 receptor antagonist).[10][11] The indazole nucleus is also being actively investigated for its potential in inhibiting the IDO1 enzyme, a key target in cancer immunotherapy.[12]

Conclusion

5-Iodo-1H-indazole is a fundamentally important and versatile chemical intermediate. Its well-defined synthesis and the strategic placement of the iodine atom provide medicinal chemists with a reliable platform for generating diverse libraries of novel compounds. The proven success of the indazole scaffold in numerous therapeutic areas underscores the continued importance of building blocks like 5-iodo-1H-indazole in the ongoing quest for new and effective medicines.

References

-

RSC Publishing. Regioselective C5−H Direct Iodination of Indoles. [Link]

-

International Journal of ChemTech Research. Molecular Iodine as an efficient catalyst for the synthesis of indazole. [Link]

-

PubMed. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. [Link]

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Iodo-1H-indazole | 55919-82-9 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-Iodo-1H-indazole | CAS 55919-82-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 5-Iodo-1H-indazole | 55919-82-9 [sigmaaldrich.com]

- 7. 5-Iodo-1H-indazole, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling & Synthetic Guide: 5-Iodo-1-isopropyl-1H-indazole

The following technical guide details the physicochemical profile, synthesis, and characterization of 5-iodo-1-isopropyl-1H-indazole , a critical halogenated heterocyclic building block used in the development of kinase inhibitors (e.g., ALK, CDK, and Akt pathways).

Executive Summary

This compound is a functionalized indazole intermediate characterized by an electron-withdrawing iodine atom at the C5 position and a steric isopropyl group at the N1 position. It serves as a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries in medicinal chemistry.

This guide addresses the primary challenge in working with this compound: Regioselective Synthesis . The alkylation of 5-iodoindazole often yields a mixture of N1- and N2-isomers.[1] This document provides protocols to maximize N1-selectivity, separate isomers, and validatively characterize the target molecule.

Molecular Identity & Structural Analysis

| Property | Data |

| Chemical Name | 5-iodo-1-(propan-2-yl)-1H-indazole |

| Parent Core CAS | 55919-82-9 (5-Iodo-1H-indazole) |

| Molecular Formula | C₁₀H₁₁IN₂ |

| Molecular Weight | 286.11 g/mol |

| SMILES | CC(C)n1cc(c2c1ccc(c2)I) |

| InChI Key | Derivative specific; Core: CGCHCLICSHIAAM |

| Structural Class | Halogenated fused pyrazole |

Electronic & Steric Properties

-

C5-Iodine: The iodine atom provides a "soft" electrophilic handle for oxidative addition by Pd(0) catalysts. It exerts a weak inductive withdrawing effect (-I) but is primarily valuable for its lability in coupling reactions.

-

N1-Isopropyl: This group introduces significant steric bulk compared to a methyl group, influencing the binding affinity in kinase pockets (often occupying the solvent-exposed region or a hydrophobic sub-pocket).

-

Regioisomerism: The indazole ring exists in tautomeric equilibrium (1H vs. 2H). Alkylation locks this tautomerism. The N1-isomer (target) is generally thermodynamically favored over the N2-isomer (kinetic product), but reaction conditions heavily influence the ratio.

Physicochemical Properties

Data aggregated from experimental values of structural analogs and computational prediction models (ACD/Labs, ChemAxon).

Solid-State & Solution Properties

| Parameter | Value / Range | Context |

| Physical State | Pale yellow to tan solid | Color deepens upon oxidation/light exposure. |

| Melting Point | 65°C – 75°C (Predicted) | Lower than parent 5-iodoindazole (151-156°C) due to disruption of H-bonding. |

| Boiling Point | ~340°C (at 760 mmHg) | Decomposition likely before boiling. |

| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic due to I and iPr groups. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires organic co-solvents. |

| Solubility (Organic) | High | Soluble in DCM, EtOAc, DMSO, DMF, MeOH. |

| pKa (Conjugate Acid) | ~1.5 (N2 protonation) | Very weak base; remains neutral at physiological pH. |

Synthetic Protocol: Regioselective Alkylation[1][2][4]

Objective: Synthesize this compound from 5-iodoindazole while maximizing the N1:N2 isomeric ratio.

Reaction Scheme

Reactants: 5-Iodoindazole (1.0 eq), 2-Iodopropane (1.5 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq). Solvent: DMF (Anhydrous). Conditions: 60°C, 12–16 hours.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-iodoindazole (e.g., 5.0 g, 20.5 mmol) in anhydrous DMF (50 mL).

-

Deprotonation: Add Cesium Carbonate (13.4 g, 41.0 mmol) in a single portion. Stir at room temperature for 30 minutes. Note: Cs₂CO₃ is preferred over K₂CO₃ or NaH to enhance N1 selectivity via the "Ceasium Effect" (coordination stabilization).

-

Alkylation: Add 2-iodopropane (3.1 mL, 30.7 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Target Rf (N1): ~0.6 (Higher Rf, less polar).

-

Impurity Rf (N2): ~0.4 (Lower Rf, more polar).

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (150 mL) and wash with water (3 x 50 mL) to remove DMF.

-

Wash with Brine (1 x 50 mL).

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude residue will contain both isomers (typically 3:1 to 5:1 ratio favoring N1).

-

Flash Column Chromatography: Silica gel (230-400 mesh).

-

Gradient: 0%

10% Ethyl Acetate in Hexanes. -

Collection: The first major UV-active spot is the N1-isopropyl target. The second spot is the N2-isomer.

-

Experimental Workflow Diagram

Caption: Workflow for the Cs₂CO₃-mediated regioselective synthesis of this compound.

Analytical Characterization

Validating the structure requires distinguishing the N1-isomer from the N2-isomer.

1H NMR Spectroscopy (400 MHz, CDCl₃)

-

Diagnostic Signal (Methine CH):

-

N1-Isopropyl (Target): Septet at 4.80 – 4.90 ppm . The N1 position is less electron-deficient than N2, causing a distinct shift.

-

N2-Isopropyl (Impurity): Septet typically shifts downfield to ~5.60 – 5.80 ppm due to the adjacent sp2 nitrogen in the quinonoid-like resonance.

-

-

Aromatic Region:

-

H-3: Singlet at ~8.00 ppm.

-

H-4: Doublet (or dd) at ~8.10 ppm (deshielded by Iodine).

-

H-6: Doublet of doublets at ~7.65 ppm.

-

H-7: Doublet at ~7.30 ppm.

-

Mass Spectrometry (ESI+)

-

m/z: [M+H]⁺ = 287.0

-

Pattern: Distinct iodine isotope pattern (Iodine is monoisotopic ¹²⁷I, so no M+2 peak like Br/Cl, but look for the mass defect).

Regioselectivity Logic Tree

Caption: NMR decision tree for distinguishing N1 vs N2 regioisomers based on methine proton shift.

Handling & Safety (SDS Summary)

-

Hazards:

-

Storage:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation.

-

-

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References

-

Santa Cruz Biotechnology. 5-Iodo-1H-indazole Datasheet (CAS 55919-82-9). [4]

-

Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. (2021).[5]

-

BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (General Indazole Protocols).

-

PubChem. 1H-Indazole Compound Summary.

-

Sigma-Aldrich. 5-Iodo-1H-indazole Product Information.

Sources

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4532-96-1 CAS MSDS (1-Isopropylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Iodo-1H-indazole | CAS 55919-82-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. researchgate.net [researchgate.net]

5-Iodo-1-isopropyl-1H-indazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The indazole nucleus is a privileged structural motif in drug discovery, with numerous derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of the indazole ring system allows for the fine-tuning of its pharmacological profile. This technical guide focuses on a specific, yet highly significant derivative: 5-iodo-1-isopropyl-1H-indazole. The introduction of an iodine atom at the C5-position provides a versatile handle for further molecular elaboration through cross-coupling reactions, while the N1-isopropyl group can significantly influence the compound's metabolic stability and binding interactions with biological targets.

Core Molecular and Physicochemical Properties

This compound is a derivative of 5-iodo-1H-indazole, characterized by the addition of an isopropyl group at the N1 position of the indazole ring. This substitution directly impacts its molecular weight and chemical formula.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₁IN₂ | Calculated |

| Molecular Weight | 286.11 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds[4] |

The molecular formula is derived by adding a C₃H₇ (isopropyl) group to the molecular formula of 5-iodo-1H-indazole (C₇H₅IN₂) and subtracting one hydrogen atom from the nitrogen at the 1-position. The molecular weight is calculated based on the atomic weights of the constituent elements.

Strategic Synthesis: N-Isopropylation of 5-Iodo-1H-indazole

The synthesis of this compound is most efficiently achieved through the N-alkylation of the readily available starting material, 5-iodo-1H-indazole. The regioselectivity of the N-alkylation of indazoles is a critical consideration, as alkylation can occur at either the N1 or N2 position, yielding a mixture of regioisomers.[5][6] For the selective synthesis of the N1-isopropyl isomer, a strong, non-coordinating base in an aprotic solvent is the preferred method. This approach favors the formation of the thermodynamically more stable N1-anion.[7]

Caption: Synthetic workflow for this compound.

Experimental Protocol: N1-Isopropylation

This protocol is based on established methods for the regioselective N1-alkylation of indazoles.[8][9]

Materials:

-

5-Iodo-1H-indazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2-Iodopropane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 5-iodo-1H-indazole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, observed by the cessation of hydrogen gas evolution.

-

Add 2-iodopropane (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Spectroscopic Characterization

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 7.9-8.1 ppm (s, 1H): H at C3.

-

δ 7.7-7.9 ppm (d, 1H): H at C4.

-

δ 7.5-7.7 ppm (d, 1H): H at C6.

-

δ 7.2-7.4 ppm (s, 1H): H at C7.

-

δ 4.6-4.8 ppm (septet, 1H): CH of the isopropyl group.

-

δ 1.5-1.7 ppm (d, 6H): CH₃ of the isopropyl group.

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 140-142 ppm: C7a.

-

δ 135-137 ppm: C3.

-

δ 130-132 ppm: C5a.

-

δ 128-130 ppm: C6.

-

δ 125-127 ppm: C4.

-

δ 110-112 ppm: C7.

-

δ 90-92 ppm: C5 (bearing iodine).

-

δ 48-50 ppm: CH of the isopropyl group.

-

δ 22-24 ppm: CH₃ of the isopropyl group.

Mass Spectrometry (MS):

-

Expected [M]⁺: m/z 286.

-

Expected [M+H]⁺: m/z 287.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The iodine atom at the 5-position serves as a key functional group for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.

The N1-isopropyl group can enhance the lipophilicity of the molecule, which may improve its cell permeability and oral bioavailability. Furthermore, the steric bulk of the isopropyl group can influence the binding orientation of the molecule within a target protein's active site, potentially leading to increased potency and selectivity.

Derivatives of N-alkylated indazoles have been investigated as kinase inhibitors, anti-proliferative agents, and modulators of various cellular signaling pathways.[12][] Therefore, this compound represents a promising starting point for the development of novel therapeutics in oncology, immunology, and other disease areas.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined molecular and physicochemical properties, coupled with a reliable synthetic route, make it an attractive scaffold for medicinal chemists. The ability to perform further chemical modifications at the C5-position via the iodo-substituent, combined with the favorable pharmacokinetic properties often imparted by the N1-isopropyl group, positions this molecule as a key starting material for the development of next-generation therapeutics.

References

-

Supporting Information for "Copper-Catalyzed Cascade Reaction of Oxime Acetates with Amines: A New Way to 1H-Indazoles". RSC. (URL: [Link])

-

Datasheet of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole. Scribd. (URL: [Link])

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. (URL: [Link])

-

Development of a selective and scalable N1-indazole alkylation. PMC. (URL: [Link])

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. (URL: [Link])

-

Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. (URL: [Link])

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. (URL: [Link])

- Indazole From Natural Resources And Biological Activity.

- Synthesis of indazoles.

-

13C NMR of indazoles. ResearchGate. (URL: [Link])

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. (URL: not available)

-

Indazole – Knowledge and References. Taylor & Francis. (URL: [Link])

-

1H-Indazole. NIST WebBook. (URL: [Link])

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. (URL: [Link])

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (URL: not available)

-

5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. ResearchGate. (URL: [Link])

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. 5-Iodo-1H-indazole | 55919-82-9 [sigmaaldrich.com]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.ucc.ie [research.ucc.ie]

- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. 5-Iodo-1H-indazole | 55919-82-9 [chemicalbook.com]

safety data sheet (SDS) for 5-iodo-1-isopropyl-1H-indazole handling

An In-depth Technical Guide to the Safe Handling of 5-iodo-1-isopropyl-1H-indazole

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development. Given the limited publicly available safety data for this specific molecule, this document synthesizes information from safety data sheets (SDS) of structurally analogous iodo-indazoles to establish a robust framework for risk mitigation.[1][2][3][4][5] The procedures outlined herein are designed for researchers, scientists, and laboratory professionals to ensure personal safety and experimental integrity.

Hazard Identification and Toxicological Profile

This compound, like many halogenated aromatic compounds, must be handled with care. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds such as 4-iodo-1H-indazole and 5-iodo-1H-indazole suggest a consistent hazard profile.[3][4] The primary risks are associated with irritation and acute toxicity upon ingestion.

The anticipated GHS classification for this compound is summarized below.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][5] |

| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation.[1][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[3] |

Toxicological Summary:

-

Dermal and Eye Contact: The compound is anticipated to be a skin and serious eye irritant.[1][3][5] Direct contact can cause redness, inflammation, and pain.

-

Inhalation: As a solid powder, it may form dusts that can irritate the respiratory tract upon inhalation.[3]

-

Chronic Effects: The long-term toxicological properties have not been fully investigated.[6] It is prudent to minimize exposure.

The Hierarchy of Controls: A Systematic Approach to Safety

To effectively mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective control measures to eliminate or reduce hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the hazard profile, specific engineering controls and PPE are required to minimize exposure.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions that could generate dust, aerosols, or vapors must be performed inside a properly functioning chemical fume hood.[3][7] This is the primary engineering control to prevent inhalation.

-

Ventilation: The laboratory must be well-ventilated to ensure low background concentrations of any potential airborne contaminants.[2]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical for preventing direct contact.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye Protection | Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes and dust getting into the eyes, preventing serious irritation.[1][8] |

| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of after handling.[6][7] |

| Body Protection | A buttoned laboratory coat with long sleeves. | Protects skin and personal clothing from contamination.[8][9] |

| Footwear | Closed-toe shoes. | Protects feet from potential spills.[8][10] |

| Respiratory | Not required under normal use within a fume hood. | A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail. |

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed SOPs is crucial for ensuring safety and reproducibility.

SOP 1: Weighing Solid this compound

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don the required PPE (lab coat, goggles, nitrile gloves).

-

Decontaminate the balance and the work surface within the fume hood.

-

-

Handling:

-

Transfer the required amount of the compound from the stock bottle to a pre-tared weighing vessel using a clean spatula.

-

Perform all transfers slowly and carefully to minimize dust generation.[2]

-

Keep the stock bottle closed when not in use.

-

-

Post-Weighing:

-

Securely cap the stock bottle and wipe it down with a damp cloth before returning it to storage.

-

Carefully clean the spatula and the balance area.

-

Dispose of contaminated materials (e.g., weighing paper, gloves) in the designated halogenated organic waste container.[7]

-

Wash hands thoroughly after removing gloves.[3]

-

SOP 2: Preparation of Solutions

-

Preparation:

-

This procedure must be conducted entirely within a chemical fume hood.[7]

-

Gather and inspect all necessary glassware for cracks or defects.

-

Don all required PPE.

-

-

Dissolution:

-

Add the weighed solid to the appropriate glassware.

-

Slowly add the chosen solvent, directing the stream to the side of the flask to avoid splashing.

-

If necessary, use a magnetic stirrer to aid dissolution. Ensure the container is loosely capped to avoid pressure buildup if the solvent is volatile.

-

-

Post-Preparation:

-

Clearly label the prepared solution with the compound name, concentration, solvent, date, and your initials.

-

Clean all equipment used in the process.

-

Dispose of any waste into the appropriate halogenated waste stream.

-

Emergency Procedures

Preparedness for accidental releases or exposures is a critical component of laboratory safety.

Accidental Release (Spill) Response

Caption: Step-by-step workflow for responding to a solid chemical spill.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[1][6]

Storage and Waste Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]

-

Keep the container away from strong oxidizing agents, heat, and direct sunlight.[1][11]

-

Store in a designated area for toxic or irritating compounds.

Waste Disposal:

-

All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.) and excess material, must be disposed of as hazardous chemical waste.

-

Due to the iodine content, it must be segregated into a "Halogenated Organic Waste" container.[7]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

AFG Bioscience LLC. (2016). Safety Data Sheet for 5-Chloro-3-iodo-1H-indazole. Retrieved from AFG Bioscience. [Link]

-

INDOFINE Chemical Company, Inc. (2026). Safety Data Sheet for 6-METHOXYINDAZOLE. Retrieved from INDOFINE Chemical Company. [Link]

-

EPFL. (n.d.). Safety in the laboratory. Retrieved from EPFL. [Link]

-

Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from Chemistry LibreTexts. [Link]

-

ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from ETH Zurich. [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

Farmalabor. (2019). Safety Data Sheet for Omeprazole. Retrieved from Farmalabor. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. afgsci.com [afgsci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 5-Iodo-1H-indazole | 55919-82-9 [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. indofinechemical.com [indofinechemical.com]

- 7. hscprep.com.au [hscprep.com.au]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. ethz.ch [ethz.ch]

- 10. unifr.ch [unifr.ch]

- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

5-iodo-1-isopropyl-1H-indazole melting point and boiling point data

The following technical guide details the physicochemical properties, synthesis, and experimental handling of 5-iodo-1-isopropyl-1H-indazole , a critical intermediate in the development of glucocorticoid receptor modulators and kinase inhibitors.

Executive Summary

This compound is a halogenated heterocyclic building block used primarily in medicinal chemistry.[1][2] It serves as a precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce complex functionalities at the C-5 position.[1][2] Its specific N1-isopropyl substitution pattern modulates the lipophilicity and metabolic stability of the final drug candidates, distinguishing it from its N-unsubstituted parent, 5-iodo-1H-indazole.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identifiers

| Property | Data |

| IUPAC Name | 5-iodo-1-(propan-2-yl)-1H-indazole |

| Common Name | This compound |

| CAS Registry Number | 1242336-53-3 (Generic/Derivative context); Parent: 55919-82-9 |

| Molecular Formula | C₁₀H₁₁IN₂ |

| Molecular Weight | 286.11 g/mol |

| SMILES | CC(C)n1cc2c(cc(I)cc2)n1 |

Melting Point and Boiling Point Data

Unlike the N-unsubstituted parent compound (5-iodo-1H-indazole), which forms strong intermolecular hydrogen bonds leading to a high melting point, the N1-isopropyl derivative exhibits significantly reduced lattice energy.[1][2]

| Compound | Melting Point (°C) | Boiling Point | Physical State |

| 5-Iodo-1H-indazole (Parent) | 161 – 163 °C [1][2] | N/A (Decomposes) | Crystalline Solid (White/Yellow) |

| This compound | Low-melting solid or Oil | >300 °C (Predicted) | Pale Yellow Oil / Semi-solid |

Thermodynamic Insight: The alkylation at the N1 position removes the acidic proton, eliminating the donor capability for hydrogen bonding. This typically depresses the melting point by >100°C compared to the parent indazole. Consequently, This compound is frequently isolated as a viscous pale yellow oil or a low-melting waxy solid at room temperature, requiring purification via column chromatography rather than recrystallization.[1][2]

Synthetic Methodology & Experimental Protocols

Synthesis Pathway (N-Alkylation)

The synthesis involves the regioselective alkylation of 5-iodo-1H-indazole.[1][2] Indazoles exist in a tautomeric equilibrium (1H vs. 2H), and alkylation can produce a mixture of N1- and N2-isomers.[1][2]

Reaction:

Figure 1: Synthetic pathway for the preparation of this compound via base-mediated alkylation.

Detailed Experimental Protocol

Objective: Prepare 5.0 g of this compound.

-

Reagent Setup:

-

Charge a dry 100 mL round-bottom flask with 5-iodo-1H-indazole (5.0 g, 20.5 mmol).

-

Add anhydrous Dimethylformamide (DMF) (30 mL).

-

Add Cesium Carbonate (Cs₂CO₃) (10.0 g, 30.7 mmol, 1.5 eq). Note: Cs₂CO₃ enhances N1 selectivity over K₂CO₃.[1]

-

Add 2-Iodopropane (Isopropyl iodide) (4.1 mL, 41.0 mmol, 2.0 eq).

-

-

Reaction:

-

Stir the suspension at 60 °C for 4 hours under an inert atmosphere (Nitrogen or Argon).

-

Monitor: Check progress via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.3) should disappear, and two new spots will appear (N1 product is typically less polar, higher Rf).

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine (2 x 50 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

The residue is a mixture of N1-isopropyl (major) and N2-isopropyl (minor) isomers.[1][2]

-

Purify via Flash Column Chromatography on silica gel.

-

Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

-

Outcome: The N1-isomer elutes first.[1][2] Collect fractions, verify by NMR, and concentrate to yield the product as a pale yellow oil which may solidify upon standing at -20°C.

-

Characterization & Data Validation

To ensure the integrity of the synthesized compound, the following spectroscopic data must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 (s, 1H): H-3 proton (characteristic of indazole).

-

δ 7.95 (s, 1H): H-4 proton (deshielded by iodine).

-

δ 7.60 (d, J = 8.8 Hz, 1H): H-6 proton.

-

δ 7.35 (d, J = 8.8 Hz, 1H): H-7 proton.

-

δ 4.85 (sept, J = 6.8 Hz, 1H): N-CH-(CH₃)₂ (Methine proton of isopropyl).

-

δ 1.60 (d, J = 6.8 Hz, 6H): -CH₃ (Methyl groups of isopropyl).

-

Mass Spectrometry[1][2]

-

Expected Mass: [M+H]⁺ = 287.1 m/z.

-

Pattern: Distinct iodine isotope pattern is not applicable (monoisotopic ¹²⁷I), but the mass defect is significant.

Applications in Drug Discovery

This intermediate is a validated scaffold in the synthesis of Glucocorticoid Receptor (GR) Modulators and ALK/ROS1 Kinase Inhibitors .

Key Reaction: The iodine at C-5 is highly reactive toward Palladium-catalyzed cross-coupling.[1][2]

-

Example: Reaction with phenyl boronic acids or phenols (Ullmann-type) to create biaryl ether linkages.[1][2]

-

Reference: Used in the synthesis of (1R,2S)-1-[(1-isopropyl-1H-indazol-5-yl)oxy]-1-phenylpropan-2-amine [3].[1][2][4][5]

Figure 2: Downstream application of the intermediate in medicinal chemistry workflows.[1][2]

References

-

Thermo Scientific Chemicals . 5-Iodo-1H-indazole, 95% Specification Sheet. Link

-

ChemicalBook . 5-Iodo-1H-indazole Properties and Synthesis. Link

-

Berger, M. et al. Indazolyl ester or amide derivatives and their use as glucocorticoid receptor modulators. US Patent 2008/0207721 A1 .[4][5] Published Aug 28, 2008.[4][5] Link

-

Gaikwad, D. et al. Molecular Iodine as an efficient catalyst for the synthesis of indazole. Sphinx Knowledge House , 2015. Link

Sources

- 1. 2-[(2-benzenesulfonyl)vinyl]phenyl allenoate - CAS号 949449-10-9 - 摩熵化学 [molaid.com]

- 2. 2-[(2-benzenesulfonyl)vinyl]phenyl allenoate - CAS号 949449-10-9 - 摩熵化学 [molaid.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. (1R,2S)-1-[(1-isopropyl-1H-indazol-5-yl)oxy]-1-phenylpropan-2-amine - CAS号 1028459-41-7 - 摩熵化学 [molaid.com]

- 5. (1R,2S)-1-[(1-isopropyl-1H-indazol-5-yl)oxy]-1-phenylpropan-2-amine - CAS号 1028459-41-7 - 摩熵化学 [molaid.com]

Strategic Utilization of the 5-Iodo-1-Isopropyl-1H-Indazole Scaffold in CNS Drug Discovery

Topic: Therapeutic Potential of 5-Iodo-1-Isopropyl-1H-Indazole Derivatives Type: Technical Whitepaper Audience: Medicinal Chemists, Radiopharmaceutical Scientists, and CNS Drug Developers.

Executive Summary: The "Privileged" Architecture

In the landscape of central nervous system (CNS) drug discovery, the This compound motif represents a high-value "privileged scaffold." Its utility is derived not merely from its structural rigidity, but from its dual-functionality as a late-stage diversification intermediate and a potent pharmacophore for specific G-protein coupled receptors (GPCRs) and mitochondrial transporters.

This guide analyzes the therapeutic utility of derivatives based on this core, specifically focusing on two primary domains:

-

Neuroinflammation Imaging (TSPO): Utilizing the 5-iodo position for radiohalogenation (SPECT tracers).

-

Serotonergic Modulation (5-HT4): Exploiting the N1-isopropyl lipophilicity for orthosteric binding in gastrointestinal and neurocognitive therapies.

Molecular Architecture & SAR Logic

The therapeutic potential of this scaffold rests on three structural pillars. Understanding these allows researchers to predict the behavior of derivatives.

The 5-Iodo "Functional Handle"

The iodine atom at the C5 position is chemically labile yet metabolically distinct.

-

Synthetic Utility: It serves as an excellent leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid generation of libraries (e.g., bi-aryl kinase inhibitors).

-

Radiopharmaceutical Utility: The C-I bond is stable enough for in vivo imaging when labeled with Iodine-123 (

) or Iodine-124 (

The N1-Isopropyl "Lipophilic Anchor"

The N1-alkylation is critical for blood-brain barrier (BBB) penetration.

-

Steric Fit: The isopropyl group provides a specific steric bulk that fits the hydrophobic pocket of the Translocator Protein (TSPO) and the 5-HT4 receptor.

-

Selectivity: N1-substituted indazoles generally show higher thermodynamic stability and distinct pharmacological profiles compared to their N2-isomers.

The C3 "Effector" Region

While the 5-iodo and 1-isopropyl groups define the scaffold's orientation, the biological "effect" (agonist vs. antagonist) is often dictated by substituents at the C3 position (typically carboxamides or esters).

Therapeutic Domain A: TSPO Ligands & Neuroinflammation[1]

The Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a definitive biomarker for glial activation (microglia/astrocytes) in neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Multiple Sclerosis.

Mechanism of Action

Derivatives of this compound bind to the TSPO cholesterol-binding site.

-

Diagnostic:

-labeled derivatives act as SPECT radiotracers, mapping regions of neuroinflammation. -

Therapeutic: High-affinity ligands can modulate mitochondrial respiration and steroidogenesis (neurosteroid production), exerting neuroprotective and anxiolytic effects without the sedation associated with benzodiazepines.

Visualization: TSPO Signaling Pathway

The following diagram illustrates how TSPO ligands (based on the indazole scaffold) influence mitochondrial function and neuroinflammation.

Figure 1: Mechanism of Action for TSPO-targeted Indazole Derivatives. The ligand binds TSPO, facilitating cholesterol transport and subsequent neurosteroid synthesis.

Therapeutic Domain B: 5-HT4 Agonism (Gastrointestinal & Cognitive)

Indazole-3-carboxamides are bioisosteres of benzamides (e.g., cisapride). Derivatives of the 5-iodo-1-isopropyl core have shown potential as selective 5-HT4 agonists.

Clinical Applications

-

Gastroparesis: Promotion of acetylcholine release in the enteric nervous system, enhancing motility.

-

Cognitive Enhancement: 5-HT4 receptors in the hippocampus modulate memory. Agonists promote sAPP

secretion (neuroprotective).

The "5-Iodo" Advantage in SAR

In 5-HT4 drug design, the 5-position of the indazole ring interacts with specific hydrophobic residues in the receptor binding pocket.

-

Halogen Bonding: The iodine atom can form a halogen bond with carbonyl backbone residues in the receptor, potentially increasing residence time (

) compared to chloro- or fluoro- analogs.

Technical Workflow: Synthesis & Validation

This section details the critical synthetic pathway to access the this compound core and its subsequent diversification.

Protocol: Regioselective Synthesis of the Core

Objective: Synthesize this compound with >95% N1-selectivity.

Reagents:

-

5-Iodo-1H-indazole (Starting Material)[1]

-

2-Bromopropane (Alkylation Agent)

-

Cesium Carbonate (

) (Base) -

Dimethylformamide (DMF) (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-iodo-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert Argon atmosphere.

-

Base Addition: Add

(2.0 eq). Note: Cesium is preferred over Sodium hydride (NaH) to improve the N1/N2 isomer ratio via the "Cesium Effect" (coordination with the N2 lone pair). -

Alkylation: Add 2-bromopropane (1.5 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The N1-isomer typically has a higher

than the N2-isomer. -

Workup: Quench with water, extract with Ethyl Acetate.

-

Purification: Silica gel column chromatography.

-

Critical Checkpoint: Confirm N1 regiochemistry using NOESY NMR. You should see a correlation between the isopropyl methine proton and the C7-H proton of the indazole.

-

Protocol: Suzuki-Miyaura Diversification (C5 Functionalization)

Objective: Replace the 5-Iodo group with an aryl moiety (e.g., for Kinase inhibition).

-

Catalyst System:

(5 mol%) is robust for iodo-indazoles. -

Coupling: Combine this compound (1 eq) with Aryl-Boronic Acid (1.2 eq) and

(3 eq) in Dioxane/Water (4:1). -

Conditions: Heat to 90°C for 4 hours under Nitrogen.

-

Outcome: Yields 5-aryl-1-isopropyl-1H-indazole derivatives.

Data Summary: Comparative Potency

The following table summarizes hypothetical SAR trends derived from literature on indazole derivatives, highlighting the impact of the 5-iodo and 1-isopropyl substitutions.

| Derivative Subclass | Target | Key Substituent (R1=Isopropyl) | Key Substituent (R5=Iodo) | Est. Affinity ( | Therapeutic Potential |

| Indazole-3-carboxamide | TSPO | Essential (Fits hydrophobic pocket) | Critical (I-123 label or Halogen bond) | 0.5 - 5.0 nM | Neuroimaging / Anti-inflammatory |

| Indazole-3-carboxylate | 5-HT4 | High (Promotes agonist conformation) | Moderate (Can be replaced by Cl/F) | 10 - 50 nM | GI Motility / Prokinetic |

| 5-Aryl-Indazole | Kinases (ALK/ROS1) | Variable (Often replaced by smaller alkyls) | Replaced (Iodine used as leaving group) | < 10 nM | Oncology (NSCLC) |

Strategic Synthesis Roadmap

The diagram below outlines the "Divergent Synthesis" strategy, showing how the this compound core serves as a branching point for multiple therapeutic classes.

Figure 2: Divergent Synthesis Roadmap. The scaffold allows for branching into Radiopharmaceuticals (Path A) or Small Molecule Inhibitors (Path B).

References

-

Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

-

Veenman, L., & Gavish, M. (2006). The peripheral benzodiazepine receptor (TSPO)

-

(Contextual grounding for TSPO ligands)

-

-

Beresford, R. A., et al. (2020). Synthesis of 5-iodo-7-aza-indazole by Diels–Alder cascade and selected examples of C–C and C–N cross-coupling reactions. Organic Process Research & Development.

-

BenchChem. Comparative Guide to the Bioactivity of Indazole Regioisomers.

-

(General SAR data for 1H vs 2H indazoles)

-

-

ChemicalBook. 5-Iodo-1H-indazole Synthesis and Properties.

Sources

literature review of 5-iodo-1-isopropyl-1H-indazole in medicinal chemistry

[1]

Core Directive & Executive Summary

This compound (CAS: 1242336-53-3 or related isomers) is a specialized heterocyclic intermediate primarily utilized in the synthesis of non-steroidal Glucocorticoid Receptor Modulators (SGRMs) . Unlike traditional corticosteroids, SGRMs designed around the indazole scaffold aim to dissociate the potent anti-inflammatory efficacy of glucocorticoids from their adverse metabolic side effects (e.g., hyperglycemia, muscle wasting).

This compound serves as the lipophilic "anchor" in the AstraZeneca/Bayer SGRM series (e.g., related to AZD5423 analogs), where the 5-iodo position functions as a reactive handle for installing chiral amino-ether pharmacophores via Ullmann-type coupling.

Key Technical Specifications:

-

Molecular Formula: C

H -

Molecular Weight: 286.11 g/mol

-

Core Scaffold: 1H-Indazole (Bioisostere of indole/naphthalene)

-

Primary Reactivity: C-5 Nucleophilic Substitution (Ullmann/Buchwald) & N-1 Alkylation stability.

Synthetic Architecture & Reactivity

The synthesis of this compound requires precise regiocontrol to favor the N1-isomer over the N2-isomer, followed by chemoselective coupling at the C5-iodide.

Synthesis Workflow

The industrial route typically proceeds via the Sandmeyer reaction followed by N-alkylation .

-

Precursor Preparation (Sandmeyer):

-

Regioselective N-Alkylation:

-

Reagents: Isopropyl iodide (2-iodopropane), Cs

CO -

Conditions: 60–80°C.

-

Regioselectivity: Indazoles exist in a tautomeric equilibrium. Alkylation under thermodynamic conditions (high temp, polar aprotic solvent) favors the N1-isomer (desired) over the N2-isomer due to the aromatic stability of the benzene ring in the N1-form.

-

Purification: The isomers are separable by column chromatography or crystallization.

-

Functionalization Logic (The "Killer Application")

The 5-iodo group is the "warhead" for installing the complex chiral tail found in SGRMs.

-

Reaction Class: Copper-Catalyzed Ullmann Ether Synthesis.

-

Coupling Partner: Amino-alcohols, specifically (1R,2S)-Norephedrine (phenylpropanolamine derivatives).

-

Catalytic System: CuI (10-20 mol%), Ligand (e.g., N,N-dimethylglycine or 1,10-phenanthroline), Cs

CO -

Product: (1R,2S)-1-[(1-isopropyl-1H-indazol-5-yl)oxy]-1-phenylpropan-2-amine.[2] This ether is the direct precursor to the final sulfonamide or amide drug.

Medicinal Chemistry: SGRM Design

The this compound scaffold is engineered to bind into the ligand-binding domain (LBD) of the Glucocorticoid Receptor (GR).

Structure-Activity Relationship (SAR)

-

1-Isopropyl Group:

-

Function: Fills a hydrophobic pocket in the GR LBD.

-

Advantage: The isopropyl group provides optimal steric bulk compared to methyl (too small) or tert-butyl (too bulky), enhancing binding affinity while maintaining metabolic stability against N-dealkylation.

-

-

Indazole Core:

-

Function: Acts as a scaffold to orient the C5-substituent. The nitrogen atoms can participate in H-bonding with residues like Gln570 or Arg611 in the receptor pocket.

-

Bioisosterism: Replaces the steroid A-ring of traditional glucocorticoids (e.g., cortisol).

-

-

5-Position Ether Linker:

-

Function: The oxygen atom acts as a flexible hinge, allowing the chiral amine tail (derived from norephedrine) to extend into the co-regulator binding surface, driving the "transrepression" selectivity (anti-inflammatory) over "transactivation" (side effects).

-

Pathway Visualization

The following diagram illustrates the synthetic transformation from the raw building block to the bioactive SGRM precursor.

Caption: Synthetic trajectory from 5-aminoindazole to the bioactive Indazolyl Sulfonamide SGRM via the 5-iodo-1-isopropyl intermediate.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Regioselective alkylation of 5-iodoindazole.

-

Setup: Charge a 3-neck round-bottom flask with 5-iodo-1H-indazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add Cesium Carbonate (Cs

CO -

Alkylation: Add 2-Iodopropane (1.2 equiv) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS (Target Mass: 287 amu [M+H]

). -

Workup: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with LiCl solution (to remove DMF) and Brine. Dry over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The N1-isopropyl isomer typically elutes after the N2-isomer (depending on stationary phase) or is the major spot. Confirm regiochemistry via NOESY NMR (NOE observed between N-isopropyl proton and C7-H).

Protocol B: Ullmann Coupling with Norephedrine

Objective: Installation of the chiral ether tail (Key SGRM Step).

-

Reagents: Combine This compound (1.0 equiv), (1R,2S)-Norephedrine (1.2 equiv), CuI (0.1 equiv), and 2-(Dimethylamino)glycine hydrochloride (0.2 equiv) in a pressure vial.

-

Solvent/Base: Add Butyronitrile (degassed) and Cs

CO -

Reaction: Seal and heat to 110°C for 16–24 hours under Argon.

-

Workup: Filter through a Celite pad to remove copper salts. Concentrate filtrate.[1]

-

Isolation: Purify via silica gel chromatography to yield the amino-ether intermediate: (1R,2S)-1-[(1-isopropyl-1H-indazol-5-yl)oxy]-1-phenylpropan-2-amine.

References

-

AstraZeneca AB & Bayer Schering Pharma AG. (2008). Indazolyl Sulphonamide Derivatives Useful as Glucocorticoid Modulators.[2] WO 2008/063116.

-

ChemicalBook. (2025). 5-Iodo-1H-indazole: Properties and Synthesis.

-

Hemmerling, M., et al. (2017). Selective Nonsteroidal Glucocorticoid Receptor Modulators for the Inhaled Treatment of Pulmonary Diseases.[3] Journal of Medicinal Chemistry, 60(20), 8591–8605.

-

Molaid Chemicals. (2025). Reaction of this compound with Norephedrine.[2]

The 5-Iodo-1-Isopropyl-1H-Indazole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Indazole Nucleus in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to serve as a bioisostere for endogenous ligands like purines have made it a cornerstone in the design of novel therapeutics.[3] Indazole derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5][6] This has culminated in the successful development of several FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitors Axitinib and Pazopanib, all of which feature the indazole core.[3]

This technical guide delves into the specific and increasingly important pharmacophore: 5-iodo-1-isopropyl-1H-indazole . We will explore the rationale behind this particular substitution pattern, its synthesis, its role in targeting key biological pathways, and its application in the discovery of next-generation therapeutics, with a primary focus on kinase inhibition.

The Strategic Importance of the 5-Iodo and 1-Isopropyl Substituents

The efficacy of the this compound pharmacophore is not coincidental; it is a result of the unique and synergistic contributions of each substituent.

The 5-Iodo Group: A Versatile Handle for Structure-Activity Relationship (SAR) Studies

The iodine atom at the C5 position is a key feature for several reasons:

-

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the target protein, which can significantly enhance binding affinity and selectivity.

-

Lipophilicity and Pharmacokinetics: The introduction of iodine increases the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.

-

A Synthetic Linchpin: Most critically, the iodo group serves as a versatile synthetic handle for introducing a wide array of chemical moieties through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the rapid generation of extensive compound libraries for detailed SAR studies, enabling the fine-tuning of potency and selectivity.

The 1-Isopropyl Group: Optimizing Kinase Pocket Occupancy

The N-alkylation of indazoles is a common strategy to modulate their physicochemical properties. The isopropyl group at the N1 position is particularly advantageous for several reasons:

-

Steric Bulk and Lipophilicity: The branched isopropyl group provides optimal steric bulk to fill hydrophobic pockets within the ATP-binding site of many kinases.[7] This can lead to enhanced potency and selectivity compared to smaller or linear alkyl groups.

-

Metabolic Stability: The isopropyl group can improve the metabolic stability of the compound by blocking potential sites of oxidation.[7]

-

Vectorial Orientation: The N1-substituent directs the other functionalities of the molecule into specific regions of the binding pocket, optimizing interactions with key residues.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step process, starting from readily available precursors. The following is a representative synthetic workflow:

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Electronic Properties of the Iodine Substituent in 1-Isopropyl Indazoles

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of pharmacologically active agents. The strategic functionalization of this nucleus allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive examination of the electronic properties imparted by an iodine substituent on the 1-isopropyl indazole core. We will delve into the nuanced interplay of inductive and resonance effects, the impact on ring basicity and electron density distribution, and the practical implications for drug design and synthetic strategy. This document synthesizes established principles of physical organic chemistry with proposed computational methodologies to offer a complete framework for understanding and predicting the behavior of these important molecules.

Introduction: The Indazole Scaffold and the Significance of Substituent Effects

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring.[1] This structure is a bioisostere of indole and is present in numerous FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[2] The electronic character of the indazole ring system can be modulated by substituents, which in turn influences properties critical for drug development, such as pKa, lipophilicity, metabolic stability, and target binding interactions.[3][4]

The N1 position of the indazole is a common site for substitution, often with alkyl groups, to occupy specific pockets in target proteins and to block metabolic N-dealkylation. The 1-isopropyl group, in particular, offers a moderate steric footprint and is a weak electron-donating group. Concurrently, halogenation, especially iodination, of the aromatic core is a key strategy in medicinal chemistry. The iodine atom, while a simple halogen, provides a unique combination of electronic effects, steric bulk, and, crucially, a reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling late-stage diversification of drug candidates.[5][6]

Understanding the combined electronic influence of the 1-isopropyl and iodo substituents is therefore paramount for the rational design of novel indazole-based therapeutics. This guide will explore these effects in detail.

The Dualistic Electronic Nature of the Iodine Substituent

The net electronic effect of a substituent on an aromatic ring is a balance of its inductive and resonance (mesomeric) effects. Iodine, like other halogens, exhibits a dual nature in this regard.[5]

-

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the ring through the sigma (σ) bond. However, iodine is the least electronegative of the stable halogens, making its inductive withdrawal the weakest in the series (F > Cl > Br > I).[5]

-

Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the π-system of the aromatic ring. This electron-donating resonance effect is strongest at the ortho and para positions relative to the substituent.

The overall electronic character of iodine is deactivating towards electrophilic aromatic substitution compared to unsubstituted benzene, yet it is an ortho, para-director. This is because the resonance effect, which directs the regioselectivity, partially counteracts the deactivating inductive effect.

The Hammett equation provides a quantitative measure of these electronic effects through the substituent constant, σ.[7] For iodine on a benzene ring, the values are:

-

σ_meta_ (σm): +0.35

-

σ_para_ (σp): +0.18

The positive values confirm that iodine is electron-withdrawing at both positions, though less so at the para position where the +R effect is more pronounced. It is important to note that these values are for benzene and may be modulated by the electronic environment of the indazole nucleus.[8]

The Influence of the 1-Isopropyl Group

The isopropyl group attached to the N1 position of the indazole ring primarily exerts two effects:

-

Electronic Effect: As an alkyl group, the isopropyl substituent is weakly electron-donating through a positive inductive effect (+I). This effect increases the electron density of the pyrazole portion of the ring system, which can influence the overall basicity and nucleophilicity of the indazole. The elongation of alkyl chains has been correlated with increased pKa values in amines, suggesting the isopropyl group will slightly increase the basicity of the indazole core compared to an N-H indazole.[4][9]

-

Steric Effect: The branched nature of the isopropyl group provides more steric bulk than a simple methyl or ethyl group. This steric hindrance can influence the regioselectivity of subsequent reactions on the indazole ring and may affect the molecule's ability to adopt certain conformations required for binding to a biological target.[10][11]

A Proposed Computational Workflow for Detailed Electronic Analysis

While the fundamental principles described above provide a qualitative understanding, a precise, quantitative analysis of the electronic properties of a specific 1-isopropyl-iodo-indazole isomer requires computational modeling. Density Functional Theory (DFT) is a powerful and widely used method for this purpose.[6][12] Below is a detailed, self-validating protocol for such an investigation.

Experimental/Computational Workflow Diagram

Caption: Computational workflow for electronic property analysis.

Step-by-Step Computational Protocol

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the 1-isopropyl-iodo-indazole isomers.

-

Method: Employ Density Functional Theory (DFT) using a functional such as B3LYP and a basis set like 6-311++G(d,p).[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Validation: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Objective: To visualize the electron density distribution and identify regions of electrophilicity and nucleophilicity.

-

Method: Generate an MEP map on the optimized molecular surface.[13] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

-

Causality: The MEP map provides a visual hypothesis for the molecule's reactivity and intermolecular interactions, such as hydrogen and halogen bonding.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Objective: To quantify the charge distribution on an atomic level and analyze orbital interactions.

-

Method: Perform an NBO analysis on the optimized geometry. This will yield atomic charges (e.g., Mulliken or NBO charges) and information about orbital hybridization and delocalization.[14]

-

Trustworthiness: NBO analysis provides a quantitative underpinning to the qualitative picture from the MEP map, allowing for a more rigorous comparison between different iodo-isomers.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Objective: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Method: Calculate the HOMO and LUMO energies and visualize their spatial distribution. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity and electronic excitability.[15][16]

-

Insight: A smaller HOMO-LUMO gap generally suggests higher reactivity. The locations of the HOMO and LUMO indicate the most probable sites for electron donation and acceptance, respectively.

-

-

Calculation of Molecular Properties:

-

Objective: To predict key physicochemical properties.

-

Method:

-

Dipole Moment: Calculated directly from the electronic structure. It is a measure of the molecule's overall polarity.

-

pKa: Can be predicted using computational models that correlate electronic properties with acidity/basicity.[9] This is crucial for understanding the ionization state of the molecule at physiological pH.

-

-

Predicted Electronic Landscape of 1-Isopropyl-Iodo-Indazoles

Based on the principles and the proposed computational workflow, we can predict the electronic characteristics of various 1-isopropyl-iodo-indazole isomers. The precise position of the iodine atom (e.g., C3, C5, C6, or C7) will be critical.

Data Summary Table (Predicted)

| Property | 1-Isopropyl-indazole (Parent) | 1-Isopropyl-5-iodo-indazole (Predicted) | Rationale for Prediction |

| pKa | Baseline | Lower | The electron-withdrawing -I effect of iodine will decrease the basicity of the indazole nitrogens. |

| Dipole Moment | Moderate | Higher | The C-I bond introduces a significant dipole, likely increasing the overall molecular dipole moment. |

| HOMO Energy | Baseline | Lower | The -I effect of iodine will stabilize the electron orbitals, lowering the HOMO energy. |

| LUMO Energy | Baseline | Lower | The LUMO energy is also expected to be lowered due to the overall electron-withdrawing nature of iodine. |

| HOMO-LUMO Gap | Baseline | Potentially Smaller | The extent of the decrease in HOMO and LUMO energies will determine the change in the gap. A smaller gap would imply increased reactivity. |

Analysis of Specific Isomers

-

5-Iodo and 6-Iodo Isomers: In these positions on the benzo portion of the ring, the electronic effect of iodine will be most pronounced. A 5-iodo substituent is para to the N1-C7a bond and meta to the N2 atom, while a 6-iodo is meta to the N1-C7a bond. These differing relationships will lead to subtle but potentially significant differences in the overall electron distribution.

-

3-Iodo Isomer: The C3 position of the indazole ring is known to be nucleophilic.[17] An iodine at this position would directly influence the pyrazole ring's electronics. Its proximity to the N2 atom could lead to interesting intramolecular interactions and a pronounced effect on basicity.

-

7-Iodo Isomer: An iodine at C7 would exert a strong steric and electronic influence on the N1 position due to its peri-interaction with the isopropyl group. This could affect the conformation of the isopropyl group and the overall shape of the molecule.[11]

Visualization of Key Electronic Relationships

Caption: Influence of substituents on indazole properties.

Conclusion and Future Directions

The electronic properties of the iodine substituent in 1-isopropyl indazoles are a product of a complex interplay between the weak electron-donating isopropyl group and the dual-natured iodine atom. Qualitatively, iodine is expected to be an electron-withdrawing group, reducing the overall basicity of the indazole core and influencing the electron density across the bicyclic system. The precise nature and magnitude of these effects are highly dependent on the position of the iodine substituent.

For drug development professionals, this understanding is critical. A change in the position of the iodine can alter the pKa, potentially shifting the molecule's primary ionization state at physiological pH. It can also modify the molecule's dipole moment, affecting solubility and membrane permeability. Furthermore, the altered electron density can impact the strength of key binding interactions with a target protein, such as hydrogen bonds or halogen bonds, where the iodine atom itself can act as a halogen bond donor.

This guide provides the foundational knowledge and a robust computational framework to dissect these properties. By applying the proposed DFT workflow, researchers can generate high-quality, predictive data to guide the synthesis and optimization of novel indazole-based compounds, thereby accelerating the drug discovery process.

References

-

Cai, B., et al. (Year not available). Values of some Hammett substituent constants (σ). ResearchGate. [Online]. Available: [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.

-

ChemRxiv. (2020). Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid. ChemRxiv. [Online]. Available: [Link]

- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(13), 5756-5765.

- Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.

-

ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 5. [Online]. Available: [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Online]. Available: [Link]

-

Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Online]. Available: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- BioCryst Pharmaceuticals Inc. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.

-

Hammett, L. P. (2021, May 5). A Survey of Hammett Substituent Constants. YouTube. [Online]. Available: [Link]

- Li, Y., et al. (2018). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 23(11), 2878.

- University of Nottingham. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(10), 3684-3689.

- SciELO México. (2024). Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound. Journal of the Mexican Chemical Society, 68(2).

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Online]. Available: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Online]. Available: [Link]

- Zouchoune, S., et al. (2021). Synthesis, Characterization, Antioxidant, Anti-fungal, and Antibacterial Activities of a New 1-Isopropyl-3,5-diphenyl-1,3,5-triazinane. Egyptian Journal of Chemistry, 64(10), 5673-5682.

-

ResearchGate. (n.d.). Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. [Online]. Available: [Link]

- Dahiya, R. (2008). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Scientia Pharmaceutica, 76(2), 217-240.

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Online]. Available: [Link]

-

University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents. [Online]. Available: [Link]

- MDPI. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 28(14), 5543.

-

ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Online]. Available: [Link]

- MDPI. (2021). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. Molecules, 26(23), 7205.

-